molecular formula C20H23N3O3S B2540975 N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1252852-92-8

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2540975
CAS RN: 1252852-92-8
M. Wt: 385.48
InChI Key: YJNZFHKZXNDQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thieno[d]pyrimidine derivatives, including methods for forming fused and isolated thieno[d]pyrimidine structures, has been extensively studied. These compounds were obtained through reactions involving amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with various reagents, leading to a diverse array of structures with potential biological applications (El Azab & Elkanzi, 2014).

Biological Evaluation and Potential Therapeutic Uses

  • In the realm of antitumor and antifungal agents, thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against key enzymes such as thymidylate synthase and dihydrofolate reductase. These studies have identified compounds with significant inhibitory potency, showcasing their potential as therapeutic agents against various cancers (Gangjee et al., 2009).

  • The search for novel anti-inflammatory and analgesic agents has led to the synthesis of derivatives based on visnaginone and khellinone, yielding compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings highlight the potential of thieno[3,2-d]pyrimidine derivatives in the treatment of pain and inflammation-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Novel thienopyrimidine linked rhodanine derivatives have been synthesized and shown to possess potent antimicrobial activity against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal activity against A. flavus, A. niger, P. marneffei, and C. albicans. These studies underscore the potential application of these compounds in addressing antimicrobial resistance (Kerru et al., 2019).

properties

IUPAC Name

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-6-4-3-5-7-15/h3-7,9,11,14,18H,8,10,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGOETPTHMJMEJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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